“3,5-Dimethyl-1H-indole-2-carboxylic acid” is a unique chemical compound with the empirical formula C11H11NO2 . It has a molecular weight of 189.21 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
The molecular structure of “3,5-Dimethyl-1H-indole-2-carboxylic acid” can be represented by the SMILES string Cc1ccc2[nH]c(C(O)=O)c(C)c2c1 .
“3,5-Dimethyl-1H-indole-2-carboxylic acid” is a solid compound that is stored at room temperature .
3,5-Dimethyl-1H-indole-2-carboxylic acid belongs to the indole family of compounds, characterized by a bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is classified as an indole derivative with a carboxylic acid functional group at the 2-position and two methyl groups at the 3 and 5 positions. Indole derivatives are known for their diverse biological activities, making them important in pharmaceuticals and agrochemicals.
The synthesis of 3,5-Dimethyl-1H-indole-2-carboxylic acid can be achieved through several methods. One common approach involves the following steps:
Alternative methods may involve the use of pre-functionalized indoles or various coupling reactions to introduce the carboxylic acid group while maintaining the integrity of the indole structure .
The molecular structure of 3,5-Dimethyl-1H-indole-2-carboxylic acid can be described as follows:
The compound can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its structural integrity and spatial arrangement .
3,5-Dimethyl-1H-indole-2-carboxylic acid can participate in various chemical reactions:
These reactions are crucial for modifying the compound for further applications in medicinal chemistry .
The mechanism of action for compounds like 3,5-Dimethyl-1H-indole-2-carboxylic acid often involves interactions with biological targets such as enzymes or receptors. For instance:
Studies utilizing molecular docking simulations have indicated that such compounds can bind effectively to enzyme active sites through hydrogen bonding and hydrophobic interactions, enhancing their inhibitory potency .
The physical and chemical properties of 3,5-Dimethyl-1H-indole-2-carboxylic acid include:
These properties are critical for understanding how the compound behaves under different conditions and its potential applications .
3,5-Dimethyl-1H-indole-2-carboxylic acid has several scientific applications:
The versatility of this compound makes it valuable in both academic research and industrial applications .
3,5-Dimethyl-1H-indole-2-carboxylic acid is a substituted indole derivative with the systematic International Union of Pure and Applied Chemistry name 3,5-dimethyl-1H-indole-2-carboxylic acid. Its molecular formula is C₁₁H₁₁NO₂, corresponding to a molecular weight of 189.21 g/mol . The compound is registered under Chemical Abstracts Service number 16381-45-6, providing a unique identifier for chemical databases and regulatory documentation . Structurally, it features:
This arrangement creates a planar bicyclic system with extended π-conjugation, while the carboxylic acid group enables hydrogen bonding and metal coordination. The molecular structure significantly influences its physicochemical behavior, including a measured density of 1.287 g/cm³ and a high boiling point of 413.2°C at atmospheric pressure . The calculated octanol-water partition coefficient (LogP) of 2.48 indicates moderate lipophilicity, which influences biological membrane permeability and drug-likeness parameters .
Table 1: Physicochemical Properties of 3,5-Dimethyl-1H-indole-2-carboxylic Acid
| Property | Value |
|---|---|
| CAS Registry Number | 16381-45-6 |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Density | 1.287 g/cm³ |
| Boiling Point | 413.2°C at 760 mmHg |
| Flash Point | 203.7°C |
| LogP | 2.48290 |
The indole scaffold has been a cornerstone of heterocyclic chemistry since its isolation from indigo dye in 1866 by Adolf von Baeyer [3]. Early investigations focused on natural indole alkaloids (e.g., tryptophan, serotonin) and dye chemistry, establishing fundamental synthesis protocols like the Fischer indole synthesis (1883) and Leimgruber-Batcho indole synthesis (1976) [3] [7]. Position-specific substitution patterns became critical for modulating biological activity, leading to systematic exploration of C2-, C3-, and C5-modified indoles. The 3,5-dimethyl-1H-indole-2-carboxylic acid derivative emerged as part of broader structure-activity relationship studies investigating the effects of electron-donating methyl groups on indole reactivity and pharmacological potential. Historically, C2-carboxylic acid derivatives gained attention as biosynthetic precursors to auxin phytohormones and as intermediates for synthesizing more complex indole alkaloids [3] [7]. The specific 3,5-dimethyl configuration combines steric and electronic modifications that alter electrophilic substitution preferences compared to unsubstituted indole, which naturally favors C3 substitution [3].
This compound exemplifies strategic indole functionalization for drug design, where the C2-carboxylate serves as a metal-binding pharmacophore, and methyl groups enhance lipophilicity and metabolic stability [5] [7]. Indole derivatives collectively demonstrate exceptional therapeutic versatility, spanning antiviral, anticancer, antimicrobial, and anti-inflammatory applications [7]. Specifically:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: